N-[(4-methoxyphenyl)methyl]-2-methyl-N-pyridin-4-yloxane-3-carboxamide
Description
N-[(4-methoxyphenyl)methyl]-2-methyl-N-pyridin-4-yloxane-3-carboxamide is a synthetic organic compound with a complex structure that includes a methoxyphenyl group, a pyridine ring, and an oxane (tetrahydropyran) ring
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methyl-N-pyridin-4-yloxane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15-19(4-3-13-25-15)20(23)22(17-9-11-21-12-10-17)14-16-5-7-18(24-2)8-6-16/h5-12,15,19H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFPALDDKSQFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCO1)C(=O)N(CC2=CC=C(C=C2)OC)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-methyl-N-pyridin-4-yloxane-3-carboxamide typically involves multiple steps:
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Formation of the Methoxyphenyl Intermediate: : The initial step involves the preparation of the 4-methoxyphenylmethylamine. This can be achieved by reacting 4-methoxybenzyl chloride with ammonia or a primary amine under basic conditions.
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Pyridine Derivative Synthesis: : The next step involves the synthesis of the pyridine derivative. This can be done by reacting 2-methylpyridine with an appropriate carboxylic acid derivative to form the carboxamide linkage.
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Oxane Ring Formation: : The final step involves the formation of the oxane ring. This can be achieved through a cyclization reaction, where the intermediate is treated with a suitable reagent to form the oxane ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
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Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
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Medicinal Chemistry: : It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
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Materials Science: : The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
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Biological Research: : It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
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Industrial Applications: : The compound can be used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[(4-methoxyphenyl)methyl]-2-methyl-N-pyridin-4-yloxane-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The methoxyphenyl group can enhance binding affinity to certain biological targets, while the pyridine and oxane rings can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-[(4-methoxyphenyl)methyl]-2-methyl-N-pyridin-4-ylacetamide: Similar structure but with an acetamide group instead of an oxane ring.
N-[(4-methoxyphenyl)methyl]-2-methyl-N-pyridin-4-ylpropionamide: Similar structure but with a propionamide group.
Uniqueness
N-[(4-methoxyphenyl)methyl]-2-methyl-N-pyridin-4-yloxane-3-carboxamide is unique due to the presence of the oxane ring, which can impart different chemical and physical properties compared to its acetamide and propionamide analogs. This structural difference can influence its reactivity, stability, and interaction with biological targets.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
